molecular formula CH4NaO2S2 B015073 Methanesulfonothioic acid, sodium salt CAS No. 1950-85-2

Methanesulfonothioic acid, sodium salt

Cat. No.: B015073
CAS No.: 1950-85-2
M. Wt: 135.17 g/mol
InChI Key: RLWZPSCEASZJLH-UHFFFAOYSA-N
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Description

Methanesulfonothioic acid, sodium salt (CAS: 1950-85-2; molecular formula: CHNaO₃S₂), also known as sodium methanethiosulfonate, is a reactive organosulfur compound. It is the sodium salt of methanesulfonothioic acid, characterized by a sulfonothioate (-S-SO₂-) group. This ionic compound is highly water-soluble due to its sodium counterion, enabling its use in aqueous biochemical systems .

Properties

CAS No.

1950-85-2

Molecular Formula

CH4NaO2S2

Molecular Weight

135.17 g/mol

IUPAC Name

sodium;methyl-oxido-oxo-sulfanylidene-λ6-sulfane

InChI

InChI=1S/CH4O2S2.Na/c1-5(2,3)4;/h1H3,(H,2,3,4);

InChI Key

RLWZPSCEASZJLH-UHFFFAOYSA-N

SMILES

CS(=O)(=S)[O-].[Na+]

Isomeric SMILES

CS(=O)(=S)[O-].[Na+]

Canonical SMILES

CS(=O)(=S)O.[Na]

Other CAS No.

1950-85-2

Pictograms

Irritant

Related CAS

44059-82-7 (Parent)

Synonyms

Methanesulfonothioic Acid, Sodium Salt;  Na-MTS;  Methanesulfonothioic Acid Sodium Salt; 

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Differences

Compound CAS No. Molecular Formula Key Features Applications
Methanesulfonothioic acid, sodium salt 1950-85-2 CHNaO₃S₂ Ionic, water-soluble; sodium counterion enhances polarity. Aqueous thiol modification; ion channel studies .
S-Methyl methanethiosulfonate (MMTS) 13700-08-8* C₂H₆O₂S₂ Neutral methyl ester; hydrophobic. Control experiments to distinguish charge vs. steric effects in proteins .
Butyl methanethiosulfonate 52017-46-6 C₅H₁₂O₂S₂ Butyl ester; increased lipophilicity for membrane permeability. Probing GABA and acetylcholine receptor channels .
2-Hydroxyethyl methanethiosulfonate 13700-08-8 C₃H₈O₃S₂ Hydroxyl group enhances solubility in polar solvents. Site-directed thiol modification in hydrophilic environments .
Biocytinamidoethyl methanethiosulfonate 353754-92-4 C₂₄H₃₈N₅O₈S₃ Biotinylated derivative; enables affinity tagging. Biotin-streptavidin labeling in proteomics and cellular imaging .

Reactivity and Mechanism

All methanethiosulfonate (MTS) reagents react with thiols via nucleophilic substitution, forming disulfide bonds. However, substituents influence reaction kinetics:

  • Sodium salt : Ionic nature accelerates reactions in aqueous media but limits membrane penetration .
  • Alkyl esters (e.g., MMTS, butyl) : Neutrality and hydrophobicity enhance membrane permeability but require organic solvents for solubility .
  • Hydroxyethyl derivative : Polar hydroxyl group balances solubility in both aqueous and organic phases .

Physicochemical Properties

Property Sodium Salt MMTS Butyl Ester Hydroxyethyl Ester
Molecular Weight 148.18 126.19 168.28 156.24
Solubility Water Chloroform Chloroform Water/methanol
Charge at pH 7.4 Anionic Neutral Neutral Neutral

Sodium Salt in Ion Channel Studies

In studies of voltage-gated proton channels, the sodium salt modified cysteine residues in the closed state (pH 7.4), while structural models derived from crystals (inactivated state) showed discrepancies, highlighting conformational dependence of MTS reactivity .

Alkyl Esters in Membrane Protein Probing

Butyl methanethiosulfonate’s lipophilicity enabled efficient labeling of transmembrane domains in GABA receptors, providing insights into channel gating mechanisms .

Biotinylated Derivatives for Affinity Tagging

Biocytinamidoethyl methanethiosulfonate’s biotin tag facilitated the isolation of thiol-modified proteins via streptavidin beads, streamlining proteomic workflows .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methanesulfonothioic acid, sodium salt
Reactant of Route 2
Methanesulfonothioic acid, sodium salt

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